molecular formula C4H3ClN2O2 B2471391 2-Chloro-1H-imidazole-5-carboxylic acid CAS No. 944905-33-3

2-Chloro-1H-imidazole-5-carboxylic acid

Cat. No.: B2471391
CAS No.: 944905-33-3
M. Wt: 146.53
InChI Key: KWLYGBOXKJWYMU-UHFFFAOYSA-N
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Description

2-Chloro-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that features a chlorine atom and a carboxylic acid group attached to an imidazole ring. Imidazoles are a significant class of compounds in organic chemistry due to their presence in various biologically active molecules and pharmaceuticals. The unique structure of this compound makes it an important intermediate in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

Imidazole compounds are known to interact with various biological targets, including enzymes and receptors . The specific targets of 2-Chloro-1H-imidazole-5-carboxylic acid would depend on its specific chemical structure and properties.

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, such as binding to the heme iron atom of ferric cytochrome p450 . The specific interaction of this compound with its targets would depend on its specific chemical structure and properties.

Biochemical Pathways

Imidazole compounds are known to be involved in a variety of biochemical pathways . The specific pathways affected by this compound would depend on its specific chemical structure and properties.

Pharmacokinetics

Imidazole compounds are known to have various pharmacokinetic properties . The specific ADME properties of this compound would depend on its specific chemical structure and properties.

Result of Action

Imidazole compounds are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its specific chemical structure and properties.

Action Environment

The action of imidazole compounds can be influenced by various environmental factors . The specific influence of environmental factors on this compound would depend on its specific chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1H-imidazole-5-carboxylic acid typically involves the chlorination of imidazole derivatives. One common method includes the reaction of imidazole-5-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 2-position of the imidazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1H-imidazole-5-carboxylic acid is unique due to the specific reactivity of the chlorine atom, which can be selectively substituted under mild conditions. This makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-1H-imidazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLYGBOXKJWYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944905-33-3
Record name 2-chloro-1H-imidazole-5-carboxylic acid
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